molecular formula C11H15ClN2O B1382414 5-(aminomethyl)-3,3-dimethyl-2,3-dihydro-1H-indol-2-one hydrochloride CAS No. 1803583-02-9

5-(aminomethyl)-3,3-dimethyl-2,3-dihydro-1H-indol-2-one hydrochloride

Cat. No.: B1382414
CAS No.: 1803583-02-9
M. Wt: 226.7 g/mol
InChI Key: OINHFJYYSBTAFE-UHFFFAOYSA-N
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Description

5-(aminomethyl)-3,3-dimethyl-2,3-dihydro-1H-indol-2-one hydrochloride is a useful research compound. Its molecular formula is C11H15ClN2O and its molecular weight is 226.7 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antiviral Activity

5-(Aminomethyl)-3,3-dimethyl-2,3-dihydro-1H-indol-2-one hydrochloride has been studied for its potential antiviral properties. In particular, derivatives of this compound have been synthesized and evaluated for their activity against viruses such as the bovine viral diarrhea virus (BVDV), hepatitis C virus (HCV), and influenza A/Aichi/2/69 (H3N2) virus. Some of these derivatives exhibited significant activity against these viruses, including effective suppression of influenza virus replication in cell cultures and high efficacy in influenza pneumonia models in mice (Ivashchenko et al., 2014) (Ivashchenko et al., 2015).

Progesterone Receptor Modulation

This compound has also been explored in the context of progesterone receptor (PR) modulation. Structural variations in related compounds have led to functional switches between agonist and antagonist properties, with implications for potential uses in female healthcare, including contraception and the treatment of certain breast cancers (Fensome et al., 2008).

Monoamine Oxidase Inactivation

Additionally, derivatives of this compound have been investigated for their role in monoamine oxidase B inactivation. This research suggests potential applications in neurological or psychiatric disorders (Ding & Silverman, 1992).

Serotonin Receptor Antagonism

The compound and its derivatives have also been explored as serotonin-3 receptor antagonists. This exploration could have implications for conditions related to serotonin regulation (Kato et al., 1995).

Aminomethylation Catalyst

It serves as a catalyst in the aminomethylation of indole, providing primary amine derivatives. This type of chemical transformation has broad implications in organic synthesis and drug development (Sakai et al., 2003).

Properties

IUPAC Name

5-(aminomethyl)-3,3-dimethyl-1H-indol-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O.ClH/c1-11(2)8-5-7(6-12)3-4-9(8)13-10(11)14;/h3-5H,6,12H2,1-2H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OINHFJYYSBTAFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=CC(=C2)CN)NC1=O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803583-02-9
Record name 2H-Indol-2-one, 5-(aminomethyl)-1,3-dihydro-3,3-dimethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803583-02-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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